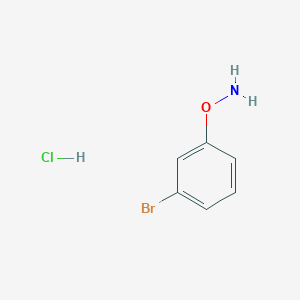
O-(3-bromophenyl)hydroxylamine hydrochloride
Übersicht
Beschreibung
“O-(3-bromophenyl)hydroxylamine hydrochloride” is a chemical compound with the CAS number 1387003-36-2 . It has a molecular formula of C6H7BrClNO and a molecular weight of 224.48 . The compound is solid in physical form .
Chemical Reactions Analysis
While specific chemical reactions involving “O-(3-bromophenyl)hydroxylamine hydrochloride” are not available, hydroxylamines in general are known to participate in various chemical reactions. For instance, they can undergo Pd-catalyzed O-arylation with aryl chlorides, bromides, and iodides .Physical And Chemical Properties Analysis
“O-(3-bromophenyl)hydroxylamine hydrochloride” is a solid compound . Its molecular formula is C6H7BrClNO and it has a molecular weight of 224.48 .Wissenschaftliche Forschungsanwendungen
Field: Medicinal Chemistry
- Application : Hydroxamic acid (HA) derivatives, such as “O-(3-bromophenyl)hydroxylamine hydrochloride”, are used extensively in medicinal chemistry . They have the ability to chelate metal ions, such as Fe(III) and Zn(II), making them an attractive metal binding group .
- Methods of Application : These compounds are often used as pharmacophoric groups of many metalloprotease inhibitors . For example, Marimastat, a potent broad-spectrum peptidomimetic matrix metalloprotease inhibitor, was developed by British Biotech .
- Results or Outcomes : The largest application of HA derivatives has been found as histone deacetylase (HDAC) inhibitors . HDACs are key enzymes involved in cell cycle regulation that catalyze the hydrolysis of acetyl L-lysine residues . HDAC isoforms are upregulated in various types of cancer, and currently, three hydroxamic acid-based HDAC inhibitors are approved for the treatment of T-cell lymphoma or multiple myeloma (Belinostat, Panobinostat, and Vorinostat) .
Field: Organic Synthesis
- Application : Hydroxylamines are used in organic synthesis for the preparation of O-substituted hydroxylamines from alcohols . This is achieved by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .
- Methods of Application : The reaction involves the use of dry solvents in anhydrous conditions, as residual water could hydrolyze the highly reactive acyl halide . A base (TEA, Pyridine) is used to trap the HCl formed during the process .
- Results or Outcomes : The method provides a direct preparation of O-substituted hydroxylamines, which are valuable building blocks in the synthesis of oxime ethers and benzofurans .
Field: Transition-Metal-Catalyzed Allylic Substitutions
- Application : The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .
- Methods of Application : The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions .
- Results or Outcomes : This method allows access to O-arylhydroxylamines that would be difficult to prepare otherwise .
Field: Preparation of O-Substituted Hydroxylamines
- Application : Hydroxylamines are used for the direct preparation of O-substituted hydroxylamines from alcohols . This is achieved by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .
- Methods of Application : The reaction involves the use of dry solvents in anhydrous conditions, as residual water could hydrolyze the highly reactive acyl halide . A base (TEA, Pyridine) is used to trap the HCl formed during the process .
- Results or Outcomes : The method provides a direct preparation of O-substituted hydroxylamines, which are valuable building blocks in the synthesis of oxime ethers and benzofurans .
Field: Transition-Metal-Catalyzed Allylic Substitutions
- Application : The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .
- Methods of Application : The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions .
- Results or Outcomes : This method allows access to O-arylhydroxylamines that would be difficult to prepare otherwise .
Safety And Hazards
Eigenschaften
IUPAC Name |
O-(3-bromophenyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIODZTWAKZFOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3-bromophenyl)hydroxylamine hydrochloride | |
CAS RN |
1387003-36-2 | |
| Record name | O-(3-bromophenyl)hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2696195.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2696196.png)
![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)
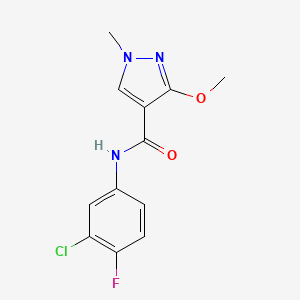
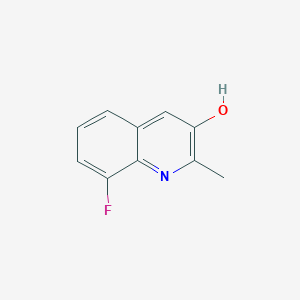
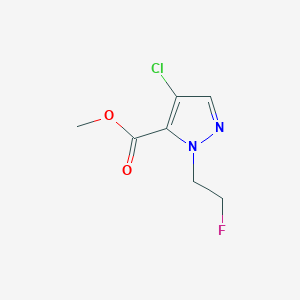
![N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2696204.png)
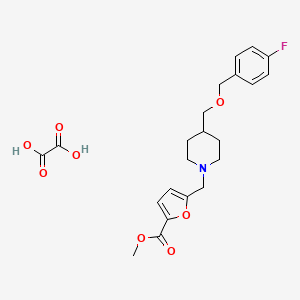
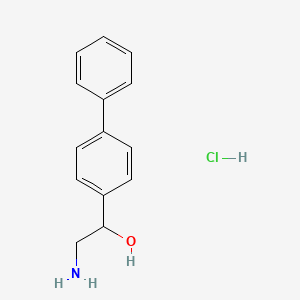
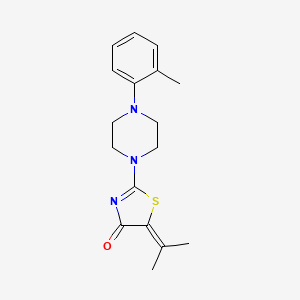
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B2696212.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)
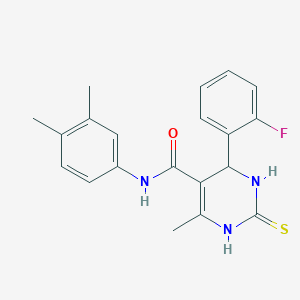
![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)